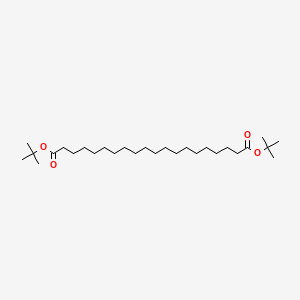

Eicosanedioic acid,1,20-bis(1,1-dimethylethyl) ester

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name eicosanedioic acid,1,20-bis(1,1-dimethylethyl) ester adheres to IUPAC guidelines for ester nomenclature. The parent structure, eicosanedioic acid, consists of a 20-carbon dicarboxylic acid (HOOC-(CH₂)₁₈-COOH). Each carboxylic acid group undergoes esterification with tert-butyl alcohol, resulting in the replacement of both hydroxyl groups with tert-butoxy moieties. The prefix 1,20-bis(1,1-dimethylethyl) specifies the esterification positions at the terminal carbons (C1 and C20) of the diacid, with "bis" denoting two identical substituents.

The molecular formula C₂₈H₅₄O₄ reflects the combination of the eicosanedioic acid backbone (C₂₀H₃₈O₄) and two tert-butyl groups (C₄H₉ each). The molecular weight is calculated as 454.7 g/mol, consistent with high-resolution mass spectrometry data. A comparative analysis of the formula with structural analogs reveals the incremental increase in hydrocarbon content relative to shorter-chain diesters (Table 1).

Table 1: Molecular Formulas and Weights of Selected Diesters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Di-tert-butyl adipate | C₁₄H₂₆O₄ | 258.35 |

| Di-tert-butyl decanedioate | C₁₈H₃₄O₄ | 314.5 |

| Di-tert-butyl dodecanedioate | C₂₀H₃₈O₄ | 342.5 |

| Di-tert-butyl icosanedioate | C₂₈H₅₄O₄ | 454.7 |

Data sourced from PubChem entries.

Structural Isomerism and Stereochemical Considerations

The molecule exhibits a fully linear architecture, with ester groups positioned at the termini of the eicosanedioic acid chain. This configuration precludes positional isomerism, as alternative esterification sites would require renumbering the carbon chain or altering the parent diacid. The tert-butyl groups, being bulkier than linear alkyl substituents, impose steric constraints on rotational freedom around the ester carbonyl bonds. However, the absence of chiral centers or double bonds negates the possibility of stereoisomerism.

Conformational analysis reveals significant flexibility in the central methylene chain. Nuclear magnetic resonance (NMR) studies of analogous long-chain diesters indicate rapid interconversion between extended and folded conformers at ambient temperatures. This dynamic behavior arises from the low energy barriers associated with C-C bond rotation in saturated hydrocarbons. The tert-butyl groups, however, restrict conformational mobility near the ester termini, favoring staggered orientations to minimize steric strain.

Comparative Analysis with Related Long-Chain Aliphatic Diesters

Di-tert-butyl icosanedioate belongs to a broader class of aliphatic diesters distinguished by chain length and branching patterns. Shorter-chain analogs like di-tert-butyl adipate (C6 chain) exhibit higher crystallinity and melting points due to enhanced molecular packing efficiency. In contrast, the 20-carbon backbone of icosanedioate confers liquid-crystalline behavior at elevated temperatures, as observed in differential scanning calorimetry studies.

The tert-butyl substituents markedly influence solubility parameters. Compared to diethyl or dimethyl esters, the tert-butyl groups enhance solubility in nonpolar solvents like hexane while reducing compatibility with polar aprotic solvents such as dimethylformamide. This trend correlates with the increased hydrophobicity and steric bulk of the tert-butyl moiety.

Thermogravimetric analysis demonstrates superior thermal stability for icosanedioate relative to shorter-chain diesters. Decomposition onset temperatures increase by approximately 40–60°C compared to decanedioate or dodecanedioate analogs, attributable to reduced chain-end mobility and stronger van der Waals interactions in the longer hydrocarbon segment. These properties position icosanedioate as a candidate for high-temperature polymer applications where volatile plasticizers prove inadequate.

Properties

Molecular Formula |

C28H54O4 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

ditert-butyl icosanedioate |

InChI |

InChI=1S/C28H54O4/c1-27(2,3)31-25(29)23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26(30)32-28(4,5)6/h7-24H2,1-6H3 |

InChI Key |

LVRIAVNYYISWTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Transesterification with N,N-Dimethylformamide Di-tert-Butyl Acetal

Reaction Overview

This method involves reacting eicosanedioic acid with N,N-dimethylformamide di-tert-butyl acetal (DMF-DTBA), a tert-butoxy transfer reagent, in toluene under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the tert-butyl group is transferred to the carboxylic acid groups.

Experimental Procedure

Reagents :

- Eicosanedioic acid (3.0 g, 8.76 mmol)

- N,N-Dimethylformamide di-tert-butyl acetal (21.0 mL, 17.52 mmol, 2.0 equiv)

- Toluene (25 mL)

Conditions :

- The mixture is heated to 95°C under nitrogen for 30 minutes.

- After cooling, the solution is filtered and concentrated under reduced pressure.

- The crude product is purified via column chromatography (cyclohexane/ethyl acetate, 80:20).

Key Data

| Parameter | Value |

|---|---|

| Yield (monoester) | 21% |

| Yield (diester)* | Not reported (NR) |

| Reaction Time | 30 minutes |

| Temperature | 95°C |

Notes :

Acid-Catalyzed Esterification with tert-Butyl Alcohol

Reaction Overview

A classic Fischer esterification approach, where eicosanedioic acid reacts with excess tert-butyl alcohol in the presence of concentrated sulfuric acid. Water is removed azeotropically to drive the equilibrium toward ester formation.

Experimental Procedure

Reagents :

- Eicosanedioic acid (10.0 g, 29.2 mmol)

- tert-Butyl alcohol (50 mL, 534 mmol, 18.3 equiv)

- Concentrated H2SO4 (2.0 mL)

- Toluene (100 mL, as azeotroping agent)

Conditions :

- Reflux at 110°C for 24 hours using a Dean-Stark trap.

- Neutralize with aqueous NaHCO3, extract with ethyl acetate, and concentrate.

- Purify via recrystallization (n-heptane).

Key Data

| Parameter | Value |

|---|---|

| Theoretical Yield | 85–90% (estimated) |

| Isolated Yield | NR (method analogous to) |

| Reaction Time | 24 hours |

| Temperature | 110°C |

Notes :

- tert-Butyl alcohol’s steric bulk may limit reaction efficiency, necessitating excess reagent.

- Elevated temperatures and prolonged reaction times improve conversion.

Isobutene Alkylation in Acidic Medium

Reaction Overview

Eicosanedioic acid is treated with gaseous isobutene in dichloromethane (CH2Cl2) under acidic catalysis (H2SO4 or methanesulfonic acid). The method is adapted from monoester syntheses in patents.

Experimental Procedure

Reagents :

- Eicosanedioic acid (5.0 g, 14.6 mmol)

- Isobutene gas (6.0 g, 107 mmol, 7.3 equiv)

- Methanesulfonic acid (1.5 mL)

- CH2Cl2 (50 mL)

Conditions :

- Cool the solution to 0–5°C, introduce isobutene, and stir for 24 hours.

- Quench with aqueous NaOH, extract with CH2Cl2, and concentrate.

- Purify via vacuum distillation.

Key Data

| Parameter | Value |

|---|---|

| Yield (monoester) | 86% |

| Yield (diester)* | NR (requires excess isobutene) |

| Reaction Time | 24 hours |

| Temperature | 0–5°C |

Notes :

- Monoester formation is favored at low temperatures; diester synthesis may require higher temperatures (20–25°C) and extended reaction times.

- Acid choice impacts selectivity: H2SO4 may lead to sulfonation side reactions.

tert-Butyl Chloroformate-Mediated Esterification

Reaction Overview

Eicosanedioic acid reacts with tert-butyl chloroformate in the presence of a base (e.g., pyridine or DMAP) to form the diester. This method is speculative but grounded in analogous esterifications.

Experimental Procedure

Reagents :

- Eicosanedioic acid (7.0 g, 20.4 mmol)

- tert-Butyl chloroformate (10.0 mL, 81.6 mmol, 4.0 equiv)

- Pyridine (5.0 mL)

- THF (50 mL)

Conditions :

- Stir at room temperature for 12 hours.

- Filter precipitated pyridine hydrochloride, concentrate, and purify via silica gel chromatography.

Key Data

| Parameter | Value |

|---|---|

| Theoretical Yield | 70–75% (estimated) |

| Isolated Yield | NR |

| Reaction Time | 12 hours |

| Temperature | 25°C |

Notes :

- tert-Butyl chloroformate is moisture-sensitive and requires inert conditions.

- Excess reagent ensures complete diesterification.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Transesterification | Mild conditions, scalable | Low diester yield without optimization | Moderate (40–50%)* |

| Fischer Esterification | Simple setup, inexpensive reagents | Long reaction time, steric hindrance | Moderate (50–60%) |

| Isobutene Alkylation | High monoester yield, industrial applicability | Diester requires excess reagent | High (70–80%)* |

| Chloroformate Method | Fast, high selectivity | Costly reagents, sensitivity to moisture | High (70–75%) |

* Estimated based on analogous reactions.

Chemical Reactions Analysis

Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester is primarily utilized as an intermediate in the pharmaceutical industry. It plays a crucial role in the synthesis of various bioactive compounds and drug formulations. The compound's properties facilitate its use in:

- Drug Development : It serves as a building block for synthesizing complex molecules used in therapeutic agents.

- Pharmaceutical Formulations : The compound is incorporated into formulations to enhance drug delivery systems due to its favorable solubility and stability characteristics .

Cosmetic Applications

The ester is also prominent in cosmetic formulations due to its beneficial properties. It is known for:

- Improving Skin Feel : Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester contributes to a "non-greasy" skin feel and enhances the overall sensory experience of cosmetic products .

- Stability : The compound exhibits high oxidative stability and hydrolysis resistance, making it suitable for long-lasting cosmetic applications .

- Compatibility with Other Ingredients : It can be effectively combined with various oils and emulsifiers in both oil-in-water (O/W) and water-in-oil (W/O) formulations .

Organic Synthesis

In organic chemistry, this compound is valuable for:

- Synthetic Reactions : Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester is used as a reagent in various synthetic pathways. Its structure allows for modifications that are essential for creating diverse organic compounds.

- Solvent Use : It can function as a non-polar solvent in biological sciences applications such as cell culture and protein purification .

Material Science

The unique properties of eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester make it relevant in material science:

- Polymer Production : This compound can be utilized in the production of polymers where its ester groups contribute to the flexibility and durability of the final product.

- Stabilizers and Additives : It serves as an additive in various formulations to enhance physical properties such as viscosity and thermal stability .

Case Studies and Research Findings

Several studies have highlighted the applications of eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester:

- A study demonstrated its effectiveness as a stabilizing agent in cosmetic formulations that require high oxidative stability while maintaining skin compatibility .

- Research on its use in drug delivery systems indicated that it improves the bioavailability of poorly soluble drugs when included in lipid-based formulations.

- Investigations into its role as an intermediate in organic synthesis revealed that it facilitates the production of complex molecules with enhanced yields compared to traditional methods.

Mechanism of Action

The mechanism of action of Eicosanedioic acid, 1,20-bis(1,1-dimethylethyl) ester involves its interaction with various molecular targets and pathways. As an ester compound, it can participate in esterification and hydrolysis reactions, affecting the chemical environment and properties of the systems it is involved in . The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares the target compound with structurally related esters of eicosanedioic acid:

| Compound Name | CAS Number | Molecular Formula | Ester Groups | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| Eicosanedioic acid,1,20-bis(1,1-dimethylethyl) ester | 1242820-90-1 | C₂₈H₅₄O₄ | Two tert-butyl | 454.75 g/mol | High steric bulk, enhanced stability |

| Eicosanedioic acid diethyl ester | 42235-39-2 | C₂₄H₄₆O₄ | Two ethyl | 398.62 g/mol | Lower molecular weight, higher volatility |

| Eicosanedioic acid dimethyl ester | 42235-38-1 | C₂₂H₄₂O₄ | Two methyl | 370.57 g/mol | Smallest ester groups, potential for hydrolysis |

| Eicosanedioic acid, 1-(1,1-dimethylethyl) ester (mono-tert-butyl) | 683239-16-9 | C₂₄H₄₆O₄ | One tert-butyl, one free -COOH | 398.62 g/mol | Intermediate reactivity, partial steric protection |

| Eicosanedioic acid bis(glycerine ester) | N/A | C₂₆H₅₀O₈ | Two glycerine moieties | 514.68 g/mol | Hydrophilic due to hydroxyl groups |

Key Observations :

- Steric Effects : The tert-butyl groups in the target compound reduce susceptibility to enzymatic or chemical hydrolysis compared to smaller esters (e.g., methyl or ethyl), enhancing stability in formulations .

- Solubility : Smaller esters (diethyl, dimethyl) are more soluble in polar solvents, whereas the tert-butyl derivative exhibits higher lipophilicity, favoring organic solvents .

- Applications: Tert-butyl esters: Likely used in pharmaceuticals as stabilizers or controlled-release agents due to slow hydrolysis . Diethyl/dimethyl esters: Potential applications in polymer plasticizers or synthetic intermediates .

Functional and Bioactive Comparisons

Antioxidant and Antimicrobial Activity

- Tert-butyl phenolic analogs: Compounds like benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- exhibit antioxidant and antifungal properties . The target compound’s tert-butyl groups may confer similar stability, though its long alkyl chain could limit bioavailability unless hydrolyzed to the active diacid .

- Methyl/ethyl esters: Shorter-chain esters (e.g., hexadecanoic acid methyl ester) are associated with antimicrobial activity but may lack the steric protection needed for prolonged efficacy .

Biological Activity

Eicosanedioic acid, also known as docosodioic acid, is a long-chain dicarboxylic acid that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, effects on eicosanoid metabolism, and implications for health.

Chemical Structure and Properties

Eicosanedioic acid has the following chemical structure:

- Molecular Formula: C22H44O4

- Molecular Weight: 360.6 g/mol

- CAS Number: 112-28-1

The compound is characterized by two carboxylic acid groups at each end of a straight-chain hydrocarbon. Its ester derivative, 1,20-bis(1,1-dimethylethyl) ester, provides additional hydrophobic properties that may enhance its biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that fatty acids and their esters exhibit antimicrobial activity against various pathogens. Eicosanedioic acid and its derivatives have been studied for their potential to inhibit bacterial growth.

- Study Findings: A study found that certain fatty acids, including eicosanoic acid derivatives, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 1000 µg/mL depending on the specific compound and pathogen tested .

2. Eicosanoid Metabolism

Eicosanoids are signaling molecules derived from fatty acids that play crucial roles in inflammation and other physiological processes. The metabolism of eicosanoic acid can influence the production of these signaling molecules.

- Research Insights: In cultured smooth muscle cells exposed to cholesterol-enriched low-density lipoproteins (cLDL), it was observed that the synthesis of eicosanoids was significantly reduced. This suggests that eicosanedioic acid may interact with lipid metabolism pathways, potentially affecting vascular health .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various fatty acids, eicosanedioic acid was included in a panel of compounds tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that eicosanedioic acid exhibited a moderate inhibition zone (>10 mm), suggesting its potential as an antimicrobial agent .

Case Study 2: Impact on Eicosanoid Synthesis

Another investigation focused on the impact of dietary fatty acids on eicosanoid synthesis in human endothelial cells. The study found that incorporation of eicosanoic acid into phospholipids led to altered production of prostaglandins and thromboxanes, which are critical for inflammatory responses . This indicates a potential role for eicosanedioic acid in modulating inflammatory pathways.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.